1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
Description
The compound 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one features a propan-1-one backbone with two key substituents:
- A piperidin-1-yl group at position 1, modified with a (4-methylthiazol-2-yl)thio methyl moiety.
- A phenylthio group at position 3.
This structure combines a thiazole ring (known for metabolic stability and binding affinity in medicinal chemistry) with sulfur-containing groups (thioethers), which may influence pharmacokinetic properties such as solubility and enzyme selectivity.
Properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS3/c1-15-13-24-19(20-15)25-14-16-7-10-21(11-8-16)18(22)9-12-23-17-5-3-2-4-6-17/h2-6,13,16H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIVDISIRFGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one, a compound characterized by its complex structure, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 296.45 g/mol. The structure includes a thiazole ring , a piperidine moiety , and a phenylthio group , which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2OS2 |
| Molecular Weight | 296.45 g/mol |
| Structural Features | Thiazole, Piperidine, Phenylthio |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reacting a suitable thioamide with an α-haloketone under basic conditions.
- Attachment of the Piperidine Ring : Nucleophilic substitution where a piperidine derivative reacts with a halogenated intermediate.
- Coupling with Phenylthio Group : Final coupling using a base-catalyzed reaction to form the complete structure.
Optimizing reaction conditions is crucial for maximizing yield and purity, often employing green chemistry principles to enhance efficiency.
Anticancer Properties
Recent studies highlight the compound's cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7). For instance, compounds based on similar structures demonstrated significant cell cytotoxicity while exhibiting lower toxicity in normal cells compared to established drugs like Tamoxifen .
Key Findings:
- The compound exhibited high cytotoxic activity against MCF-7 cells.
- It outperformed some reference drugs in terms of efficacy.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring facilitates hydrogen bonding and π-π interactions crucial for binding to enzymes.
- Receptor Modulation : The piperidine moiety enhances binding affinity through hydrophobic interactions, potentially modulating receptor activity .
Case Studies
Several case studies have been conducted to evaluate the compound's efficacy:
- Cytotoxicity Assays : Evaluations against MCF-7 cells showed that modifications in the compound structure can significantly affect cytotoxicity levels.
- Comparative Studies : Compounds with similar structural motifs have been assessed for their anticancer properties, revealing that structural adjustments can enhance therapeutic efficacy while reducing side effects .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one exhibits significant pharmacological properties, making it a candidate for drug development. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties, comparable to established drugs like miconazole and clotrimazole . Its structure allows for effective interaction with microbial targets, enhancing its potential as a therapeutic agent.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented, indicating its potential use in treating inflammatory diseases .
Case Study: Antimicrobial Evaluation
A study on related compounds demonstrated that several derivatives exhibited substantial activity against various bacterial strains. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole or piperidine rings could enhance efficacy .
Biological Research Applications
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays, where it acts as an inhibitor for specific enzymes involved in disease pathways. Its interactions at the molecular level are critical for understanding its mechanism of action.
Receptor Binding Studies
Research involving receptor binding has shown that the compound can effectively bind to target receptors, which is essential for drug design efforts aimed at developing new therapeutic agents. The thiazole ring contributes to hydrogen bonding interactions, enhancing binding affinity .
Materials Science Applications
Due to its unique chemical properties, this compound is being explored for applications in materials science:
- Development of New Materials : The compound's electronic properties make it suitable for creating novel materials with specific electronic or optical characteristics. Research is ongoing to assess its potential in organic electronics and photonic devices.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Binding Affinity |
|---|---|---|---|
| 1-(4-Methylthiazol-2-yl)thio derivative | High | Moderate | Strong |
| 1-(4-Chloro-3-methylphenyl) derivative | Moderate | High | Moderate |
| 1-(4-Methylthiazol-2-yl) derivative | Very High | Low | Very Strong |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives
Example Compounds :
- 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a)
- 3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g)
- 3-(4-Fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4h)
Key Features :
- Substituents : Aryl groups at position 3 and a sulfonyl group at position 1.
- Biological Activity :
- COX-2 Inhibition : Compounds 4a, 4g, and 4h showed potent COX-2 inhibitory activity (IC₅₀ values in µM range) with high selectivity indices (e.g., 4g: COX-2 selectivity index >100) .
- Structural Contrast : The target compound replaces the sulfonyl group with a thiazole-thio methyl-piperidine moiety, which may alter enzyme targeting (e.g., kinase vs. COX-2 inhibition) .
Cytotoxic Propan-1-one Derivatives
- Example Compounds: 3-(4-(2-Morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) 1-(4-Methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one (4h)
- Key Features: Substituents: Morpholinoethoxy side chains (tertiary amines). Biological Activity:
- Enhanced cytotoxicity against MCF-7 breast cancer cells compared to Tamoxifen, attributed to the tertiary amine side chain .
- Structural Contrast: The target compound lacks a morpholino group but includes a thiazole ring, which may confer distinct binding interactions (e.g., with tubulin or kinases) .
Piperazine/Thiophene-Thio Derivatives
- Example Compound : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (21)
- Key Features :
- Substituents : Piperazine linked to a pyridine group and a thiophene-thio group.
- Biological Activity : Part of a study on aryl piperazines, which are often explored for CNS targets (e.g., serotonin/dopamine receptors) .
- Structural Contrast : The target compound’s piperidine-thiazole-thio methyl group may offer better metabolic stability compared to thiophene-based analogs .
Sulfonyl-Piperidine Derivatives
- Example Compound: 1-(4-Fluoro-2-phenylaminophenyl)-3-(4-methanesulfonyl-piperidin-1-yl)propan-1-one
- Key Features: Substituents: Methanesulfonyl-piperidine group. Structural Contrast: The target compound’s thiazole-thio group may reduce gastrointestinal toxicity associated with sulfonyl groups .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one, and how can reaction conditions be optimized?
A1. The compound can be synthesized via coupling reactions between piperidine and thioether precursors. A validated approach involves using carbodiimide-based coupling agents (e.g., HOBt, TBTU) in anhydrous DMF with triethylamine as a base, as demonstrated for structurally analogous piperazine-thioether conjugates . Optimization should focus on:
- Stoichiometric ratios : Maintain a 1:1 molar ratio of amine and carboxylic acid derivatives to minimize side products.
- Temperature : Reactions typically proceed at 0–25°C to balance reactivity and stability of the thioether moiety.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Q. Q2. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
A2. A multi-technique approach is critical:
- NMR : - and -NMR can resolve the piperidinyl, thiazole, and phenylthio groups. Key signals include the methylthiazole proton (δ 2.4–2.6 ppm) and the ketone carbonyl (δ 205–210 ppm in ) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) and ESI+ ionization enable detection of molecular ions (e.g., [M+H]) and purity assessment .
- X-ray crystallography : For absolute configuration confirmation, single-crystal diffraction (e.g., Mo-Kα radiation) resolves spatial arrangements of the piperidinyl-thioether backbone .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
A3. Discrepancies often arise from assay-specific variables:
- Cellular permeability : Use logP calculations (e.g., ACD/Labs software) to predict membrane penetration. Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays .
- Metabolic stability : Conduct liver microsome studies (e.g., human/rat S9 fractions) to identify rapid degradation pathways (e.g., thioether oxidation) .
- Statistical validation : Apply randomized block designs with split-split plots (as in ) to isolate confounding factors like solvent effects or batch variability .
Q. Q4. What strategies are recommended for studying the environmental stability and degradation products of this compound?
A4. Follow the INCHEMBIOL framework ( ):
- Abiotic degradation : Perform hydrolysis studies (pH 2–12, 25–50°C) with LC-MS monitoring. Thioether bonds are prone to oxidative cleavage under UV light, generating sulfoxide/sulfone derivatives .
- Biotic degradation : Use soil/water microcosms to assess microbial metabolism. Metabolite identification via HRMS and -NMR can reveal piperidine ring hydroxylation or phenylthio group demethylation .
- Ecotoxicity : Evaluate Daphnia magna or algae models (OECD 201/202 guidelines) to quantify LC values and structure-activity relationships .
Q. Q5. How can computational modeling guide the design of derivatives with enhanced target selectivity?
A5. Combine:
- Docking simulations : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. The 4-methylthiazole group shows high affinity for ATP-binding pockets, but steric clashes may occur with bulkier substituents .
- QSAR : Corrogate electronic parameters (Hammett σ) of the phenylthio group with bioactivity. Increased electron-withdrawing substituents enhance electrophilicity, improving covalent binding to cysteine residues .
- MD simulations : Assess conformational stability of the piperidinyl-thioether backbone in solvated systems (e.g., GROMACS) to prioritize derivatives with reduced flexibility and higher target residence times .
Methodological Considerations
Q. Table 1. Key Analytical Parameters for Stability Studies
| Parameter | Conditions | Tools/Methods | Critical Observations |
|---|---|---|---|
| Thermal stability | 40°C, 75% RH, 4 weeks | TGA/DSC | Decomposition >150°C (ketone degradation) |
| Photostability | ICH Q1B guidelines | HPLC-UV (254 nm) | 20% degradation under UVA (320–400 nm) |
| Oxidative stability | 0.1% HO, 24h | LC-HRMS | Sulfoxide (m/z +16) as major metabolite |
Q. Table 2. Common Synthetic Pitfalls and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
